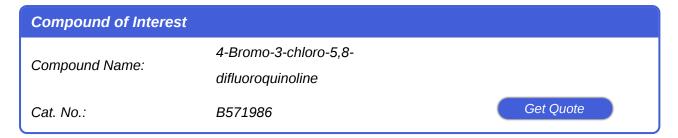


In-Depth Technical Guide: 4-Bromo-3-chloro-5,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-3-chloro-5,8-difluoroquinoline**, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the structural motifs present, this compound belongs to a class of molecules known for a wide array of biological activities. This document collates its fundamental physicochemical properties, outlines plausible experimental protocols for its synthesis and analysis, and explores its potential roles in modulating key cellular signaling pathways.

Data Presentation

The quantitative data for **4-Bromo-3-chloro-5,8-difluoroquinoline** are summarized in the table below.



Property	Value
Molecular Weight	278.48 g/mol
Molecular Formula	C ₉ H ₃ BrClF ₂ N
CAS Number	1210275-42-5
Physical Form	Solid
SMILES String	BrC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F
InChI Key	UISSAMSFPLEPEJ-UHFFFAOYSA-N

Experimental Protocols

While specific experimental details for **4-Bromo-3-chloro-5,8-difluoroquinoline** are not extensively published, the following protocols are based on established methods for the synthesis and analysis of halogenated quinolines, such as the Friedländer synthesis.[1][2][3][4] [5]

Representative Synthesis via Modified Friedländer Annulation

This protocol describes a plausible synthesis of a polysubstituted quinoline ring. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group.[1][2][4]

Materials:

- 2-amino-3,6-difluorobenzaldehyde
- 3-bromo-2-chloro-3-oxopropanal (or a suitable equivalent α -halo- β -dicarbonyl compound)
- Base catalyst (e.g., piperidine, sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)
- Ethanol or another suitable solvent



- Standard laboratory glassware for reflux and extraction
- Rotary evaporator
- · Thin-layer chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,6-difluorobenzaldehyde (1 equivalent) in ethanol.
- Addition of Reagents: To this solution, add 3-bromo-2-chloro-3-oxopropanal (1.1 equivalents)
 followed by a catalytic amount of piperidine.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-12 hours.
- Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the drying agent and concentrate the organic layer. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **4-Bromo-3-chloro-5,8-difluoroquinoline**.

Characterization of the Synthesized Compound

The identity and purity of the synthesized **4-Bromo-3-chloro-5,8-difluoroquinoline** can be confirmed using standard analytical techniques.

Materials:

- Nuclear Magnetic Resonance (NMR) spectrometer
- Mass Spectrometer (MS)



- Infrared (IR) spectrometer
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the chemical structure and the positions of the substituents.
- Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer to determine the exact mass and confirm the molecular formula.
- IR Spectroscopy: Obtain an IR spectrum of the compound to identify the characteristic functional groups present in the molecule.
- Purity Analysis: Assess the purity of the final compound using HPLC.

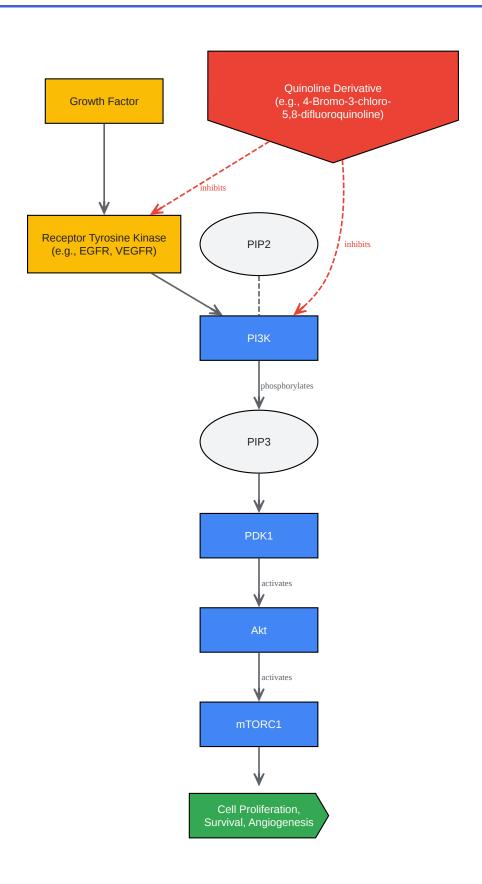
Potential Biological Activity and Signaling Pathways

Quinoline derivatives are a prominent class of compounds in drug discovery, with many exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9][10] Halogenated quinolines, in particular, have been investigated as inhibitors of various protein kinases and signaling pathways implicated in cancer.[7][11][12][13]

Role as Kinase Inhibitors

Many quinoline-based small molecules have been developed as kinase inhibitors, targeting key enzymes in signaling pathways that drive tumor growth and proliferation.[7][12] These compounds often target receptors such as c-Met, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), thereby interfering with downstream pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[13]





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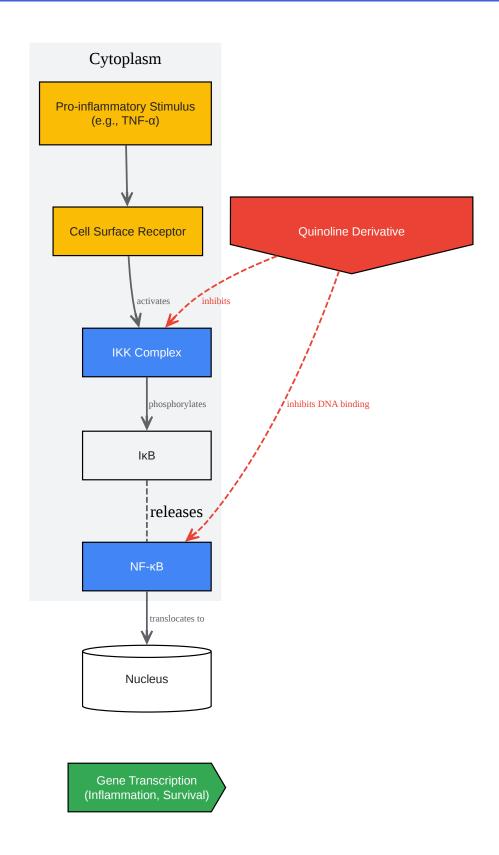
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by quinoline derivatives.



Modulation of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical regulator of cellular processes, including inflammation and cell survival. Aberrant NF-κB signaling is implicated in various diseases, including cancer. Some quinoline derivatives have been shown to inhibit this pathway.[14][15][16][17]





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Caption: NF-kB signaling pathway and potential points of inhibition by quinoline derivatives.

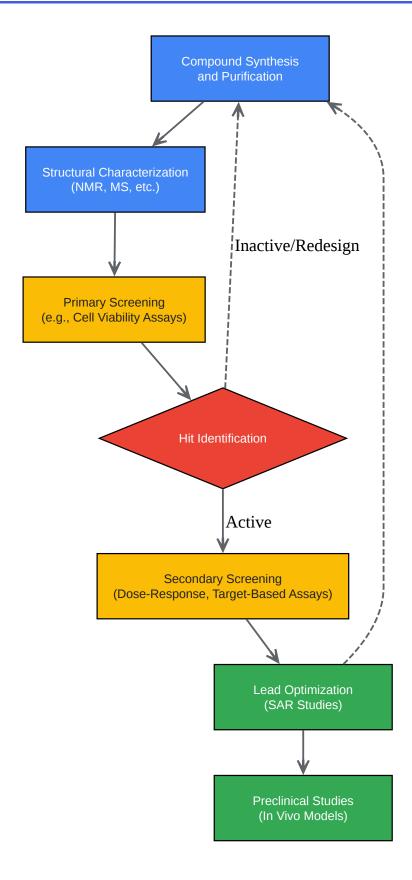




General Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening a novel compound like **4-Bromo-3-chloro-5,8-difluoroquinoline** for potential biological activity.





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Caption: A general workflow for the bioactivity screening of a novel chemical entity.



Conclusion

4-Bromo-3-chloro-5,8-difluoroquinoline is a halogenated quinoline with potential for further investigation in the field of drug discovery. Its structural similarity to other biologically active quinolines suggests that it may exhibit interesting properties as a modulator of key cellular pathways. The provided representative protocols offer a starting point for its synthesis and characterization, while the outlined signaling pathways highlight potential areas for future bioactivity screening and mechanistic studies. Further research is warranted to fully elucidate the therapeutic potential of this and similar compounds.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Bromo-3-chloro-5,8-difluoroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571986#4-bromo-3-chloro-5-8-difluoroquinoline-molecular-weight]

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